(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1212105-25-3
VCID: VC3352786
InChI: InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
SMILES: C1C2C(C2C(=O)O)CN1.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6 g/mol

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

CAS No.: 1212105-25-3

Cat. No.: VC3352786

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.6 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - 1212105-25-3

Specification

CAS No. 1212105-25-3
Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
IUPAC Name (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
Standard InChI Key KDPCJMUQSXUTHG-FLGDEJNQSA-N
Isomeric SMILES C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl
SMILES C1C2C(C2C(=O)O)CN1.Cl
Canonical SMILES C1C2C(C2C(=O)O)CN1.Cl

Introduction

Chemical Structure and Properties

The compound (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride belongs to the azabicyclic family, featuring a bicyclic structure with a nitrogen atom incorporated into one of the rings. Its structure shares similarities with (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid, which has been documented in the PubChem database . The key difference lies in the position of the carboxylic acid group, which is at position 6 rather than position 2, and the addition of the hydrochloride salt.

Molecular Formula and Weight

The molecular formula of the parent compound (before salt formation) is C₆H₉NO₂, similar to related compounds in this class . The addition of the hydrochloride salt (HCl) modifies this to C₆H₉NO₂·HCl. The approximate molecular weight of the hydrochloride salt form is estimated to be around 163.6 g/mol, calculating from the parent compound's weight of approximately 127.14 g/mol (as seen in related structures) plus the addition of HCl.

Structural Characteristics

This compound features several important structural elements:

  • A rigid azabicyclo[3.1.0]hexane core structure

  • A carboxylic acid group at position 6

  • Defined stereochemistry at positions 1 and 5 ((1R,5S) configuration)

  • A secondary amine function at position 3

  • A hydrochloride salt formation with the nitrogen atom

The azabicyclo[3.1.0]hexane scaffold creates a constrained conformation that limits the molecule's flexibility, potentially increasing selectivity in biological interactions. This structural rigidity is comparable to other azabicyclic compounds that have shown significant pharmacological importance.

Physical and Chemical Properties

Though specific data on this exact compound is limited in the provided search results, properties can be inferred from structurally similar compounds:

PropertyValueNotes
Physical StateCrystalline solidTypical for hydrochloride salts of amino acids
SolubilityHigh in water, lower in organic solventsEnhanced water solubility due to salt formation
pKa~2.5 (carboxylic acid), ~9.5 (protonated amine)Estimated from similar azabicyclic compounds
Melting Point180-220°C (estimated)Based on similar bicyclic amino acid hydrochlorides
StabilityStable under standard conditionsMay be hygroscopic due to salt nature

Synthesis and Preparation Methods

The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride likely employs stereoselective strategies to ensure the correct configuration at the chiral centers.

Synthetic Approaches

Based on methodologies for related compounds, several synthetic routes may be applicable. One potential approach would utilize photochemical conditions similar to those described for 1-azabicyclo[2.1.1]hexanes, which employs a "polar-radical-polar relay strategy" that could be adapted for this compound's synthesis . This approach might involve:

  • Preparation of appropriate azabicyclic precursors

  • Stereoselective cyclization reactions

  • Functional group modifications to install the carboxylic acid

  • Salt formation with hydrogen chloride

Reaction Conditions

The critical reaction conditions would likely include:

Reaction StepConditionsKey Reagents
Initial cyclizationPhotochemical conditions, 0-25°CPhotocatalysts, styrene derivatives
Carboxylic acid installationOxidative conditionsOxidizing agents (e.g., KMnO₄, RuO₄)
Stereochemical controlLow temperature (-78 to 0°C)Chiral catalysts or auxiliaries
Salt formationAnhydrous conditionsHCl in diethyl ether or dioxane

Purification Methods

Purification of the final compound would typically involve:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

  • Column chromatography for intermediate compounds

  • Chiral resolution techniques if racemic mixtures are formed during synthesis

  • Specific analytical controls to ensure stereochemical purity

Biological Activity and Pharmacology

The biological activity of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can be inferred from structurally related compounds, which display diverse pharmacological properties.

Receptor Interactions

Similar compounds in the azabicyclic family have demonstrated interactions with various neuroreceptor systems. Based on the structural features of this compound, potential receptor interactions may include:

  • Neurotransmitter receptors, particularly those involved in excitatory pathways

  • Transporters for amino acids or neurotransmitters

  • Enzymes involved in neurotransmitter metabolism

The rigid bicyclic structure likely contributes to selective binding profiles, as has been observed with related compounds that show differential activity at various receptor subtypes.

Therapeutic AreaPotential ApplicationMechanism
NeurologyTreatment of neurodegenerative disordersModulation of neurotransmitter systems
Pain ManagementAnalgesic propertiesSimilar to findings with related compounds
PsychiatryAnxiety and depression managementReceptor modulation in CNS
AntimicrobialPotential antibacterial activityStructure suggests possible activity similar to related compounds

Structure-Activity Relationships

The specific stereochemistry of this compound ((1R,5S) configuration) is likely crucial for its biological activity. Structure-activity relationship studies on similar compounds have shown that:

  • The conformation of the bicyclic structure affects receptor binding affinity

  • The position and orientation of the carboxylic acid group influences interaction with binding sites

  • The salt form affects pharmacokinetic properties, particularly absorption and distribution

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride:

CompoundKey Structural DifferencesReference
(1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic AcidCarboxylic acid at position 2 instead of 6; different stereochemistry
(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane hydrochlorideDifferent ring size; methyl substituent on nitrogen
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-olHydroxyl group instead of carboxylic acid; different ring system

Functional Differences

The functional differences between these compounds significantly impact their chemical and biological properties:

Comparative Biological Activity

Based on the biological activities reported for structurally similar compounds, a comparative assessment suggests:

CompoundReported ActivityComparative Expectation
Azabicyclo[3.2.1]octane derivativesNeurotransmitter modulation; antimicrobial effectsMay share neuroactive properties but with different selectivity profiles
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-olAnalgesic properties; neurotransmitter modulationPossibly similar analgesic effects but with distinct pharmacodynamic profile
(1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic AcidFound in natural sources; potential neuroactive propertiesMost similar activity profile due to structural similarity, but with distinct receptor selectivity

Research Applications

Medicinal Chemistry Applications

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride represents a valuable scaffold for medicinal chemistry research. Its conformationally restricted structure makes it suitable for developing compounds with enhanced selectivity for specific biological targets. Potential applications include:

  • Development of peptidomimetics, where the bicyclic structure serves as a conformationally restricted amino acid surrogate

  • Design of enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism

  • Creation of receptor ligands with improved selectivity profiles

Synthetic Building Block Applications

As a functionalized bicyclic compound, this molecule could serve as a valuable building block in organic synthesis:

  • The carboxylic acid functionality enables peptide coupling and other transformations

  • The secondary amine allows for N-functionalization to create diverse derivatives

  • The rigid bicyclic core provides a defined three-dimensional orientation for functional groups

Analytical Research Tools

The compound's defined stereochemistry and rigid structure make it potentially useful as:

  • A chiral reference standard for analytical methods development

  • A probe for studying receptor binding sites and conformational requirements

  • A tool for investigating structure-activity relationships in drug development

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